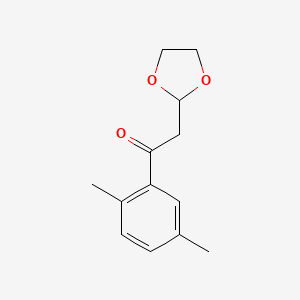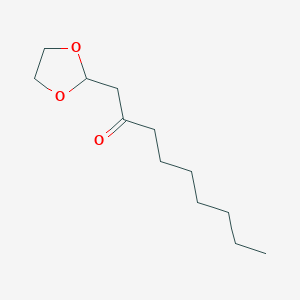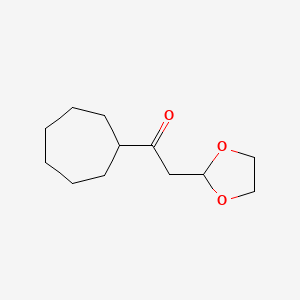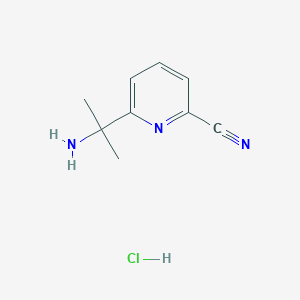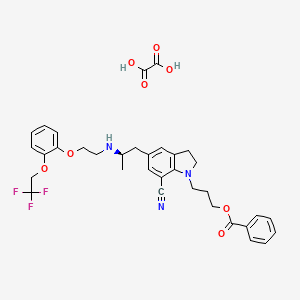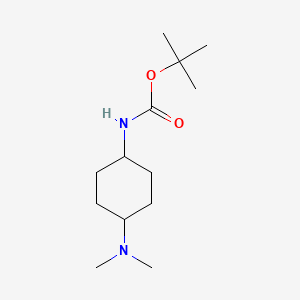
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
描述
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 188847-00-9 . It has a molecular weight of 263.29 and its IUPAC name is 1-benzyl 3-methyl 1,3-pyrrolidinedicarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is 1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . The canonical SMILES representation is COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate has a molecular weight of 263.29 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 5 rotatable bonds . The exact mass of the compound is 263.11575802 g/mol .科学研究应用
Neuroleptic Activity : This compound has been investigated for its potential neuroleptic properties. In particular, derivatives of 1-benzyl-3-methylpyrrolidine have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, suggesting potential uses in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Synthesis and Molecular Modeling : The synthesis of 1-benzyl derivatives of this compound and their application in molecular modeling studies have been documented. These compounds have shown selectivity at certain metabotropic glutamate receptors (mGluRs), which might make them useful as pharmacological research tools (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).
Synthesis Methods : Research has been conducted on efficient methods for synthesizing 1-benzyl-3-methylpyrrolidine derivatives. These methods include large-scale preparations from L-aspartic acid and other starting materials, illustrating the compound's accessibility for further study and application (Yoshida, Takeshita, Orita, Kado, Yasuda, Kato, & Itoh, 1996).
Antimicrobial Activity : Some pyrrolidine derivatives, including those related to 1-benzyl-3-methylpyrrolidine, have been synthesized and tested for antimicrobial activity. This line of research suggests potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Catalysis in Organic Synthesis : The compound and its derivatives have been used in catalytic processes, such as in the intramolecular hydroamination of unactivated olefins. This application demonstrates its utility in synthetic organic chemistry (Bender & Widenhoefer, 2005).
Chiral Synthesis Applications : Derivatives of 1-benzyl-3-methylpyrrolidine have been employed in chiral synthesis, particularly in the formation of vicinal diamine derivatives. This highlights its importance in the field of asymmetric synthesis and the creation of biologically active molecules (Yoon, Ha, Kim, & Lee, 2010).
Chemiluminescence in Analytical Chemistry : The compound has been explored as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography with electrogenerated chemiluminescence detection, demonstrating its potential in analytical chemistry applications (Morita & Konishi, 2002).
安全和危害
属性
IUPAC Name |
1-O-benzyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)19-2)8-9-16(11-15)14(18)20-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERBDMTFISXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



